[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4-yl)ethynylsilane is an organosilicon compound that features a biphenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)ethynylsilane typically involves the coupling of a biphenyl derivative with an ethynylsilane. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)ethynylsilane may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions::
- Oxidation: ([1,1’-Biphenyl]-4-yl)ethynylsilane can undergo oxidation reactions, typically forming corresponding silanols or siloxanes.
- Reduction: Reduction reactions may convert the ethynyl group to an ethyl group, altering the compound’s properties.
- Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
- Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
- Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) in polar aprotic solvents.
- Oxidation: Silanols or siloxanes.
- Reduction: Ethyl-substituted biphenyl derivatives.
- Substitution: Various functionalized biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Catalysis: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
- Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
- Drug Development: Potential applications in the design of new pharmaceuticals due to its ability to interact with biological targets.
- Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of ([1,1’-Biphenyl]-4-yl)ethynylsilane involves its interaction with various molecular targets, depending on the specific application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing the electronic and steric environment of the catalytic site. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
Comparison::- Structural Differences: The primary difference lies in the substituents on the silicon atom. While ([1,1’-Biphenyl]-4-yl)ethynylsilane has three methyl groups, similar compounds may have different alkyl groups, affecting their physical and chemical properties.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents on the silicon atom.
- Applications: While all these compounds may be used in similar applications, their specific properties may make them more suitable for certain reactions or processes.
Eigenschaften
CAS-Nummer |
75867-42-4 |
---|---|
Molekularformel |
C17H18Si |
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
trimethyl-[2-(4-phenylphenyl)ethynyl]silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)14-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI-Schlüssel |
YJXLVEMDFSRFPS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.